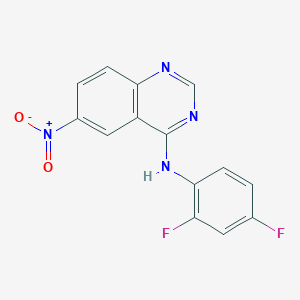

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 2,4-difluorophenyl group and a nitro group at the 6th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Substitution: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,4-difluoroaniline with a suitable quinazoline derivative under basic conditions.

Amidation: The final step involves the formation of the amine group through an amidation reaction, typically using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to ensure scalability and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound binds to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.

N-(2,4-difluorophenyl)-2,5-difluorobenzamide: A compound with additional fluorine substitutions.

Uniqueness

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of a nitro group and a 2,4-difluorophenyl group makes it a valuable compound for targeted research in medicinal chemistry.

Actividad Biológica

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F2N4O2. The presence of the difluorophenyl group and the nitro group contributes to its unique chemical properties, making it a subject of interest for various biological applications.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. It has been shown to interact with:

- Epidermal Growth Factor Receptor (EGFR) : This compound inhibits EGFR activity, which is crucial in cancer cell proliferation and survival. Studies indicate that it may serve as a potential therapeutic agent against tumors expressing EGFR mutations.

- Vascular Endothelial Growth Factor (VEGF) : It acts as an antagonist to VEGF signaling pathways, which are vital for tumor angiogenesis. This inhibition can suppress tumor growth by limiting blood supply to cancerous tissues.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of EGFR and other kinases involved in tumor progression, indicating its potential as a targeted therapy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammatory markers in preclinical models .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 2.49 μM | |

| Anticancer | A549 | 1.28 μM | |

| Anti-inflammatory | Mouse Model | Not specified |

Case Study: EGFR Inhibition

In a detailed study focusing on EGFR inhibitors, this compound was compared with established drugs like gefitinib and afatinib. The compound showed comparable efficacy with lower toxicity profiles in preliminary animal models, suggesting its potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-8-1-3-13(11(16)5-8)19-14-10-6-9(20(21)22)2-4-12(10)17-7-18-14/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYJMHDTTNOVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.